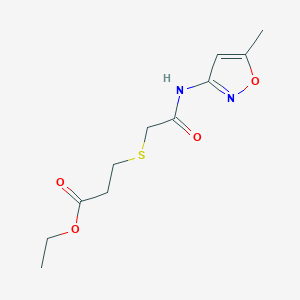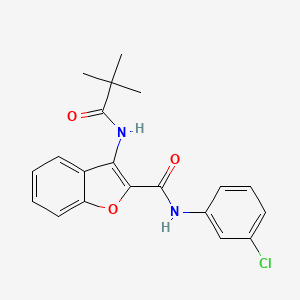![molecular formula C17H26N6O4 B2981530 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide CAS No. 893970-80-4](/img/structure/B2981530.png)
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a unique chemical compound with a structure that combines a purine ring with a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide, we start with a purine derivative, such as 1,3-dimethylxanthine. Reacting this derivative with a 2-methoxyethylating agent under basic conditions yields the desired intermediate. This intermediate undergoes further functionalization to introduce the piperidine carboxamide group, utilizing amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). Each step necessitates careful control of reaction parameters, such as temperature, time, and pH, to maximize yield and purity.
Industrial Production Methods
Scaling up for industrial production may involve optimization of the synthetic route to enhance efficiency, reduce waste, and ensure consistent quality. Continuous flow chemistry and automation can streamline these processes, minimizing the risk of human error and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : Exposure to strong oxidizing agents can lead to the formation of new functional groups, potentially altering its biological activity.
Reduction: : Reducing agents might convert certain functional groups, modifying the compound's reactivity.
Substitution: : Reactions with nucleophiles or electrophiles can replace existing groups with new functionalities.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Nucleophiles/Electrophiles: : Halides, amines, thiols under conditions like reflux or room temperature.
Major Products
These reactions often yield compounds with altered biological activities or improved pharmacokinetic properties, enhancing their utility in scientific research and therapeutic applications.
Scientific Research Applications
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide has been studied for its potential use in various fields:
Chemistry: : Its unique structure serves as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with nucleic acids and enzymes, potentially serving as a biochemical probe.
Medicine: : Explored for its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: : Utilized in the development of novel materials or as a catalyst in synthetic processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its purine moiety allows it to mimic endogenous molecules like adenosine, potentially modulating biological pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Unique Features
Compared to other purine derivatives, 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide stands out due to its dual functionalization, combining a piperidine ring with a carboxamide group. This combination may enhance its stability, bioavailability, and specificity in targeting biological pathways.
Similar Compounds
Adenosine: : Naturally occurring purine nucleoside with significant physiological roles.
Caffeine: : A methylxanthine compound known for its stimulant effects.
Theophylline: : Another methylxanthine with bronchodilator properties used in respiratory diseases.
Purvalanol: : A synthetic purine derivative acting as a cyclin-dependent kinase inhibitor.
The intricate nature of this compound presents vast potential for further exploration in both academic research and industrial applications, paving the way for new scientific discoveries and technological advancements.
Properties
IUPAC Name |
1-[[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-20-15-13(16(25)21(2)17(20)26)23(8-9-27-3)12(19-15)10-22-6-4-11(5-7-22)14(18)24/h11H,4-10H2,1-3H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEQPHSTCIZZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)
![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)
![3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2981457.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2981458.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)


![N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2981469.png)

